NLCQ-1

Descripción general

Descripción

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

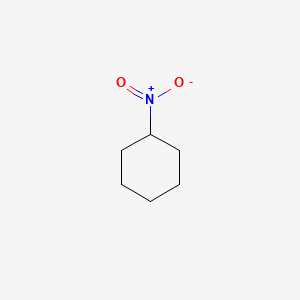

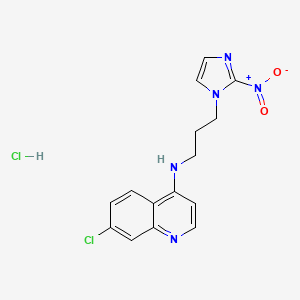

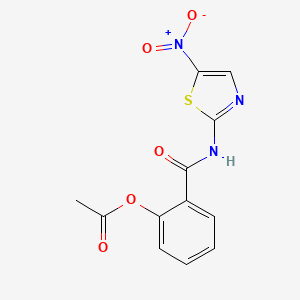

La síntesis de clorhidrato de 4-[3-(2-nitro-1-imidazolil)-propilamino]-7-cloroquinolina implica múltiples pasos. El intermedio clave, 4-cloro-7-nitroquinolina, se hace reaccionar con 3-(2-nitro-1-imidazolil)-propilamina en condiciones controladas para producir el producto final . La reacción típicamente requiere una atmósfera inerte y un control de temperatura específico para garantizar un alto rendimiento y pureza.

Métodos de Producción Industrial

Para la producción a escala industrial, la síntesis de clorhidrato de 4-[3-(2-nitro-1-imidazolil)-propilamino]-7-cloroquinolina se amplía utilizando condiciones de reacción optimizadas. El compuesto se prepara como una solución en solución salina estéril o una solución de dextrosa al 5% para experimentos in vivo .

Análisis De Reacciones Químicas

Tipos de Reacciones

El clorhidrato de 4-[3-(2-nitro-1-imidazolil)-propilamino]-7-cloroquinolina experimenta varios tipos de reacciones químicas, que incluyen:

Sustitución: El grupo cloro en el anillo de quinolina se puede sustituir en condiciones específicas.

Reactivos y Condiciones Comunes

Reducción: Reducción enzimática utilizando citocromo P450 y reductasas b5.

Sustitución: Reactivos nucleofílicos bajo condiciones controladas de temperatura y pH.

Principales Productos

Los principales productos formados a partir de estas reacciones incluyen metabolitos reducidos que exhiben efectos citotóxicos en las células tumorales hipóxicas .

Aplicaciones Científicas De Investigación

El clorhidrato de 4-[3-(2-nitro-1-imidazolil)-propilamino]-7-cloroquinolina tiene varias aplicaciones de investigación científica:

Terapia del Cáncer: Aumenta el efecto de la radiación y la quimioterapia contra las células tumorales hipóxicas.

Radioinmunoterapia: El compuesto optimiza el efecto de la radioinmunoterapia en xenotrasplantes humanos.

Farmacocinética: Los estudios han demostrado su buena estabilidad en el plasma humano y una farmacocinética favorable en ratones.

Mecanismo De Acción

El compuesto ejerce sus efectos a través de una débil intercalación de ADN, lo que le permite penetrar eficientemente los tejidos tumorales hipóxicos. Una vez dentro del entorno hipóxico, sufre activación bioreductiva, liberando metabolitos tóxicos que causan daño al ADN y muerte celular . Este mecanismo involucra objetivos moleculares como el citocromo P450 y las reductasas b5 .

Comparación Con Compuestos Similares

El clorhidrato de 4-[3-(2-nitro-1-imidazolil)-propilamino]-7-cloroquinolina se compara con otros compuestos bioreductivos como la tirapazamina y la RB6145. A diferencia de estos compuestos, demuestra una selectividad hipóxica significativa y una mejor difusión extravascular . Los compuestos similares incluyen:

Tirapazamina: Otro fármaco bioreductivo con selectividad hipóxica.

RB6145: Una citotoxina selectiva para la hipoxia que se utiliza en combinación con la radioterapia.

El clorhidrato de 4-[3-(2-nitro-1-imidazolil)-propilamino]-7-cloroquinolina destaca por sus débiles propiedades de unión al ADN, que permiten una difusión y penetración eficientes en los tejidos tumorales hipóxicos .

Propiedades

Número CAS |

221292-08-6 |

|---|---|

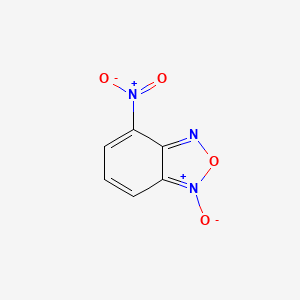

Fórmula molecular |

C15H15Cl2N5O2 |

Peso molecular |

368.2 g/mol |

Nombre IUPAC |

7-chloro-N-[3-(2-nitroimidazol-1-yl)propyl]quinolin-4-amine;hydrochloride |

InChI |

InChI=1S/C15H14ClN5O2.ClH/c16-11-2-3-12-13(4-6-18-14(12)10-11)17-5-1-8-20-9-7-19-15(20)21(22)23;/h2-4,6-7,9-10H,1,5,8H2,(H,17,18);1H |

Clave InChI |

LWTUZIMLIKOKDI-UHFFFAOYSA-N |

SMILES |

C1=CC2=C(C=CN=C2C=C1Cl)NCCCN3C=CN=C3[N+](=O)[O-].Cl |

SMILES canónico |

C1=CC2=C(C=CN=C2C=C1Cl)NCCCN3C=CN=C3[N+](=O)[O-].Cl |

Apariencia |

Solid powder |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>5 years if stored properly |

Solubilidad |

Soluble in DMSO, not in water |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

4-(3-(2-nitro-1-imidazolyl)-propylamino)-7-chloroquinoline hydrochloride NLCQ-1 |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(2R,3R,4S,5R)-5-(acetyloxymethyl)-5-[(2R,3R,4S,5S,6R)-3,5-diacetyloxy-6-(acetyloxymethyl)-4-hydroxyoxan-2-yl]oxy-3-hydroxy-4-[(E)-3-phenylprop-2-enoyl]oxyoxolan-2-yl]methyl (E)-3-phenylprop-2-enoate](/img/structure/B1678943.png)

![2-[(4-Nitro-2,1,3-benzoxadiazol-7-yl)amino]propanoic acid](/img/structure/B1678961.png)